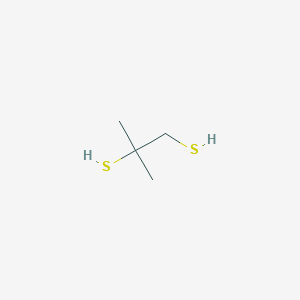
2-Methylpropane-1,2-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropane-1,2-dithiol is an organic compound with the molecular formula C₄H₁₀S₂. It is a dithiol, meaning it contains two thiol (–SH) groups. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-1,2-diol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired dithiol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. Techniques such as distillation and recrystallization are commonly employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides are the primary products.
Reduction: Hydrocarbons are formed.
Substitution: Various substituted thiols are produced.
Wissenschaftliche Forschungsanwendungen
2-Methylpropane-1,2-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-methylpropane-1,2-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s reactivity with sulfur-containing biomolecules plays a crucial role in its biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Propanedithiol: Similar structure but lacks the methyl group.
2-Methyl-1-propanethiol: Contains only one thiol group.
2-Methyl-2-propanethiol: Different position of the thiol group
Uniqueness: 2-Methylpropane-1,2-dithiol is unique due to its two thiol groups and the presence of a methyl group, which influences its reactivity and properties. This combination makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
68281-07-2 |
|---|---|
Molekularformel |
C4H10S2 |
Molekulargewicht |
122.3 g/mol |
IUPAC-Name |
2-methylpropane-1,2-dithiol |
InChI |
InChI=1S/C4H10S2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 |
InChI-Schlüssel |
RSJZKUQJWIKWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


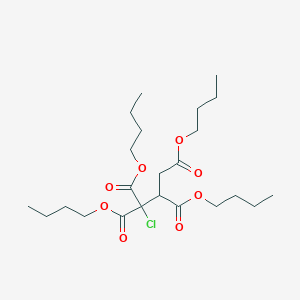
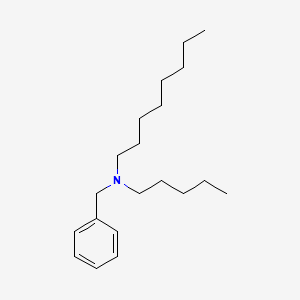
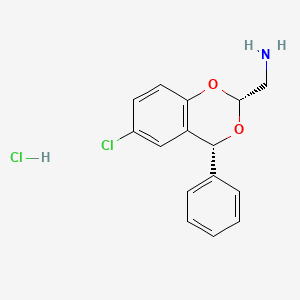
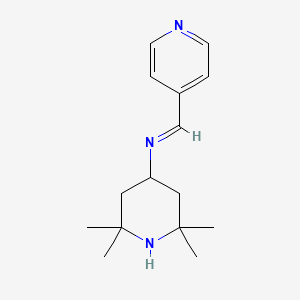
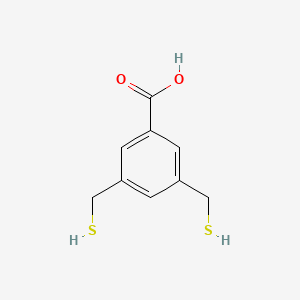
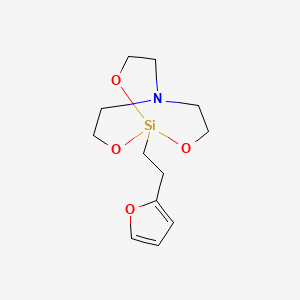
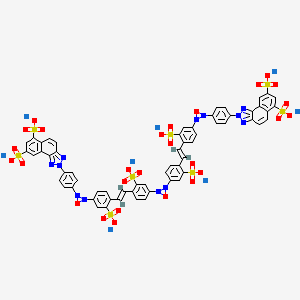
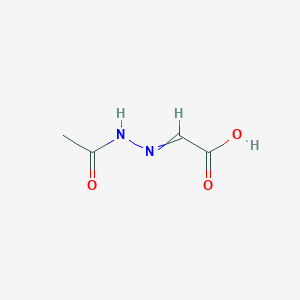
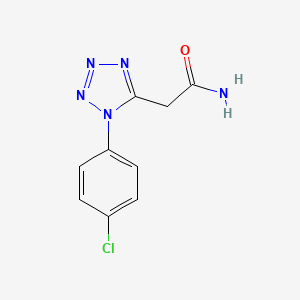

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
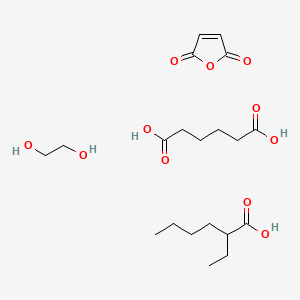
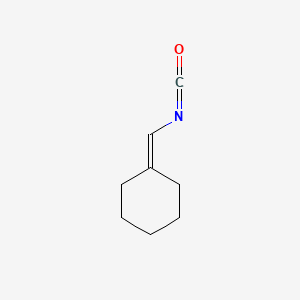
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
